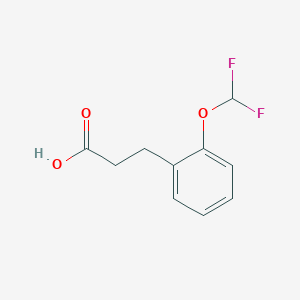

3-(2-(Difluoromethoxy)phenyl)propanoic acid

Description

3-(2-(Difluoromethoxy)phenyl)propanoic acid (CAS: 1017030-88-4) is a fluorinated aromatic propanoic acid derivative with the molecular formula C₁₀H₁₀F₂O₃ and a molar mass of 216.18 g/mol. Its structure features a phenyl ring substituted with a difluoromethoxy (-OCHF₂) group at the ortho position, linked to a propanoic acid moiety. Key physicochemical properties include a predicted pKa of 4.62, indicative of moderate acidity, and a boiling point of 300.5±37.0 °C, reflecting its stability under high temperatures .

Properties

IUPAC Name |

3-[2-(difluoromethoxy)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c11-10(12)15-8-4-2-1-3-7(8)5-6-9(13)14/h1-4,10H,5-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRIPXSSYNOTFNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)O)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(Difluoromethoxy)phenyl)propanoic acid typically involves the following steps:

Difluoromethylation: The initial step involves the introduction of the difluoromethoxy group to the phenyl ring. This can be achieved using reagents such as difluoromethylating agents under controlled conditions.

Attachment of Propanoic Acid: The phenyl ring with the difluoromethoxy group is then subjected to further chemical reactions to attach the propanoic acid moiety. This step often involves the use of carboxylation agents and specific reaction conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis processes. These processes are optimized for efficiency and yield, often employing advanced chemical engineering techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(2-(Difluoromethoxy)phenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce different functional groups to the compound, altering its chemical behavior.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that derivatives of difluoromethoxy compounds exhibit significant anti-inflammatory effects. For instance, studies on related compounds have shown their ability to inhibit inflammatory pathways, such as the TGF-β signaling pathway, which is crucial in various fibrotic diseases . The modulation of this pathway by 3-(2-(Difluoromethoxy)phenyl)propanoic acid could be beneficial in treating conditions characterized by excessive inflammation and fibrosis.

Cancer Research

The compound's potential in oncology is notable. It has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer types. In vitro studies have demonstrated that similar compounds can reduce the viability of lung cancer cells under certain conditions, suggesting that this compound may also possess similar anticancer properties .

Inhibition of Specific Enzymes

Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in pathological processes. For example, it has been linked to the inhibition of lysosomal phospholipase A2 (LPLA2), which is implicated in various diseases including neurodegenerative disorders . This inhibition could provide a therapeutic avenue for drug development targeting such conditions.

Effects on Cellular Mechanisms

The compound has been observed to affect cellular mechanisms such as epithelial-mesenchymal transition (EMT), a process involved in cancer metastasis and tissue fibrosis. By inhibiting EMT, this compound may help mitigate the progression of these diseases .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 3-(2-(Difluoromethoxy)phenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares 3-(2-(Difluoromethoxy)phenyl)propanoic acid with structurally related propanoic acid derivatives:

Biological Activity

3-(2-(Difluoromethoxy)phenyl)propanoic acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12F2O3. The compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety. This unique structure may contribute to its biological activity.

Biological Activity

Research into the biological activity of this compound has revealed several promising effects:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that it can induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a role in modulating immune responses.

- Antidiabetic Potential : Some studies have suggested that this compound may lower blood glucose levels in diabetic models, indicating its potential as an antidiabetic agent.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Receptor Interaction : The compound may act on specific receptors involved in cell signaling pathways related to growth and apoptosis.

- Enzyme Inhibition : It may inhibit enzymes that are crucial for cancer cell proliferation or inflammation.

Case Studies

Recent studies have focused on various aspects of the biological activity of this compound:

- Cytotoxicity Assays : A study conducted on human breast cancer cell lines showed an IC50 value of approximately 15 µM, indicating significant cytotoxicity compared to control groups .

- In Vivo Studies : In animal models, administration of the compound resulted in a notable reduction in tumor size and improved survival rates compared to untreated controls .

- Mechanistic Insights : Research utilizing flow cytometry demonstrated that treatment with this compound leads to increased levels of reactive oxygen species (ROS), which are known to trigger apoptosis in cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis | |

| Anti-inflammatory | Reduces cytokine production | |

| Antidiabetic | Lowers blood glucose levels |

Table 2: Cytotoxicity Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.